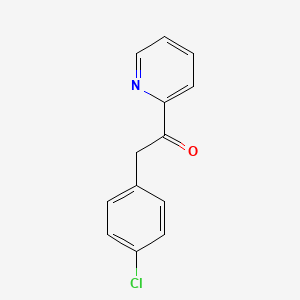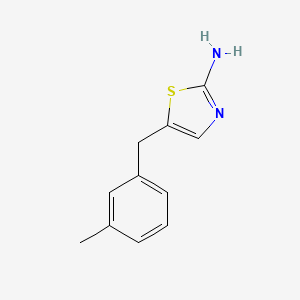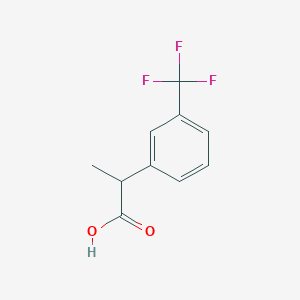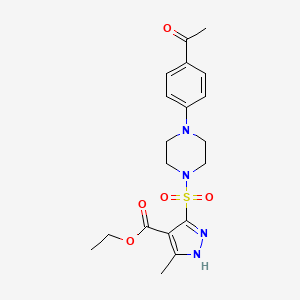![molecular formula C21H23N5O2 B2437729 4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878720-32-2](/img/no-structure.png)
4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
BenchChem offers high-quality 4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Derivative Formation
The compound has been utilized in the synthesis of complex chemical structures. For instance, Klásek et al. (2010) describe the reaction of certain diones with alkyl or aryl isothiocyanates to yield novel compounds with potential application in various chemical processes. These compounds exhibit structural complexity and have been characterized by detailed spectroscopic techniques, implying their significance in chemical research and potential utility in creating new materials or drugs (Klásek et al., 2010).
Biological Activity Evaluation
Another vital application of the compound is in the development and evaluation of its biological activities. Sankhe and Chindarkar (2021) synthesized derivatives of imidazole-isoindoline-1,3-dione and assessed their biological activities against various microbial strains. The significant antimicrobial activity of these derivatives highlights the compound's potential in developing new antimicrobial agents (Sankhe & Chindarkar, 2021).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione involves the condensation of 3-methylbenzylamine with 2,6-diaminopurine-7,8-dione followed by alkylation and acylation reactions.", "Starting Materials": [ "3-methylbenzylamine", "2,6-diaminopurine-7,8-dione", "propargyl bromide", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 3-methylbenzylamine with 2,6-diaminopurine-7,8-dione in dichloromethane using triethylamine as a catalyst to form 4,7-diamino-2-[(3-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione.", "Step 2: Alkylation of the above product with propargyl bromide in diethyl ether using sodium bicarbonate as a base to form 4,7-diamino-2-[(3-methylphenyl)methyl]-6-(prop-2-yn-1-yl)purino[7,8-a]imidazole-1,3-dione.", "Step 3: Acylation of the above product with acetic anhydride in dichloromethane using triethylamine as a catalyst to form 4,7-diamino-2-[(3-methylphenyl)methyl]-6-(prop-2-yn-1-yl)purino[7,8-a]imidazole-1,3-dione acetate.", "Step 4: Deprotection of the above product using sodium bicarbonate in water to form 4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione." ] } | |
CAS RN |
878720-32-2 |
Product Name |
4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Molecular Formula |
C21H23N5O2 |
Molecular Weight |
377.448 |
IUPAC Name |
4,7,8-trimethyl-2-[(3-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H23N5O2/c1-6-10-24-14(3)15(4)26-17-18(22-20(24)26)23(5)21(28)25(19(17)27)12-16-9-7-8-13(2)11-16/h6-9,11H,1,10,12H2,2-5H3 |
InChI Key |
IIOKXNNZTFLDEP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4CC=C)C)C)N(C2=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2437649.png)
![[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2437650.png)
![3-Methoxy-1-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide](/img/structure/B2437651.png)
![propan-2-yl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2437654.png)


![3-(2-ethoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437660.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2437661.png)
![benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2437664.png)



![N'-hydroxy-2-[(oxolan-3-yl)methoxy]ethanimidamide](/img/structure/B2437668.png)
